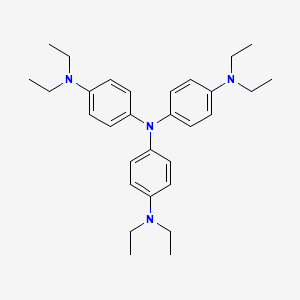

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6/h13-24H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNGZPYALGWORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068490 | |

| Record name | 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47743-70-4 | |

| Record name | N1,N1-Bis[4-(diethylamino)phenyl]-N4,N4-diethyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47743-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-bis(4-(diethylamino)phenyl)-N4,N4-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047743704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[4-(diethylamino)phenyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine generally proceeds via the following key steps:

Initial Reaction of Diethylamine with 4-Nitroaniline:

The process begins with the nucleophilic substitution where diethylamine reacts with 4-nitroaniline to introduce diethylamino groups onto the phenyl rings. This step often uses solvents such as ethanol or methanol to dissolve reactants.Reduction of Nitro Groups to Amines:

The nitro groups on the intermediate compounds are reduced to amines, typically using catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere. Alternative reducing agents include zinc powder in acidic medium, sodium borohydride, or lithium aluminum hydride, depending on scale and desired purity.Coupling to Form the Diamine Core:

The diamine core is formed by coupling the substituted phenyl amines with benzene-1,4-diamine derivatives under controlled conditions, often involving palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). Reaction temperatures are maintained between 80–120°C, and solvents such as toluene or dimethylformamide (DMF) are used.

Detailed Industrial Preparation Method (Based on Analogous Compound Synthesis)

A closely related preparation method for N,N-diethyl-1,4-phenylenediamine hydrochloride, a key intermediate, provides insights into industrial scale synthesis:

| Step | Description | Conditions and Notes |

|---|---|---|

| 1. Nitrosation | Diethyl aniline is mixed with concentrated hydrochloric acid and water, cooled to 0–10°C, then treated with sodium nitrite solution to form a diazonium salt intermediate. | Volume ratio diethyl aniline to HCl ~75:122; reaction time 2.5–3 hours; isothermal conditions. |

| 2. Reduction | The diazonium intermediate is reduced using zinc powder in acidic medium (HCl and water) at 15–20°C for 1.5–2.5 hours, producing N,N-diethyl-1,4-phenylenediamine. | Zinc powder (23g per batch scale), HCl and water ratio 25:75 mL; mild temperature to avoid side reactions. |

| 3. Purification | The reaction mixture is basified with sodium hydroxide to pH 14, followed by liquid-liquid extraction and vacuum distillation to isolate the diamine. | Distillation at 5 mmHg, collecting fractions at 115–116°C to obtain pure product. |

| 4. Salification | The purified diamine is dissolved in dry benzene and saturated with dry hydrogen chloride gas to precipitate the hydrochloride salt. | Drying yields high-purity N,N-diethyl-1,4-phenylenediamine hydrochloride suitable for further synthesis. |

This method emphasizes the use of zinc powder-HCl as a reductive agent due to its superior reduction efficiency, lower impurity generation, and ease of impurity removal compared to other reductants like iron or tin salts. The strongly acidic medium ensures complete reactions and high purity of the product, which is crucial for subsequent synthesis steps.

Purification Techniques

Post-synthesis, the crude product requires purification to achieve high purity suitable for research and industrial applications:

Column Chromatography:

Silica gel columns with hexane/ethyl acetate gradients remove unreacted starting materials and side products.Recrystallization:

Recrystallization from solvents such as ethanol or acetonitrile enhances purity (>95%).Distillation:

Vacuum distillation under reduced pressure (e.g., 5 mmHg) at controlled temperatures (115–116°C) isolates the pure diamine.Analytical Confirmation:

Purity is confirmed by melting point analysis, nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Remarks |

|---|---|---|

| Starting materials | Diethylamine, 4-nitroaniline, benzene-1,4-diamine | High purity reagents required |

| Solvents | Ethanol, methanol, toluene, DMF | Choice depends on reaction step |

| Catalysts | Pd/C for hydrogenation; Pd(PPh₃)₄ for coupling | Catalyst loading optimized for yield |

| Temperature Range | 0–120°C (step-dependent) | Low temp for nitrosation, higher for coupling |

| Reducing agents | Zinc powder-HCl, sodium borohydride, LiAlH₄ | Zinc preferred industrially for purity and cost |

| Purification methods | Chromatography, recrystallization, vacuum distillation | Multi-step purification for >95% purity |

| Reaction atmosphere | Inert (nitrogen or argon) for coupling steps | Prevents oxidation and side reactions |

| Yield | Typically >70% with optimized conditions | Dependent on scale and purity requirements |

Research Findings and Optimization Notes

Reduction Step Optimization:

Zinc powder in acidic medium provides a balance of reaction rate and product purity, minimizing metal residues and impurities compared to iron or tin-based reductants.Catalyst Selection:

Palladium catalysts with triphenylphosphine ligands (e.g., Pd(PPh₃)₄) improve coupling efficiency and selectivity, enhancing overall yield.Solvent Effects:

Polar aprotic solvents like DMF facilitate nucleophilic aromatic substitution and coupling reactions, while protic solvents like ethanol favor initial amination steps.Temperature Control:

Maintaining low temperatures during nitrosation prevents side reactions, while elevated temperatures during coupling promote reaction completion.Purification Importance: Multi-stage purification is critical to remove residual metals, unreacted amines, and side products that can affect biological activity and downstream applications.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with typical conditions involving ambient to elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinone derivatives (from oxidation), reduced amines (from reduction), and substituted derivatives (from substitution reactions) .

Scientific Research Applications

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with microbial enzymes can result in antimicrobial activity, while its binding to cellular receptors can influence cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine (CAS 105389-36-4)

- Substituents: Diphenylamino (electron-donating) at N1 and phenyl at N3.

- Key Differences : The phenyl groups at N4 introduce steric bulk and extended conjugation, leading to a higher molecular weight (746.94 g/mol vs. ~500 g/mol for the target compound) and red-shifted absorption/emission in optoelectronic applications.

- Applications : Used in OLEDs due to its high fluorescence (λFL = 424 nm in THF) and thermal stability .

N1,N4-Bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine (CAS 525602-17-9)

- Substituents : Bromophenyl (electron-withdrawing) at N1/N4.

- Key Differences : Bromine atoms enhance oxidative stability but reduce electron-donating capacity. This compound is a precursor for Suzuki-Miyaura cross-coupling reactions to build π-extended systems .

DPA-TRZ (N1-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine)

- Substituents: Triazine (electron-withdrawing) and diphenylamino (electron-donating).

- Key Differences: The triazine group enables thermally activated delayed fluorescence (TADF) with 100% photoluminescence quantum yield (PLQY), making it superior for light-emitting devices compared to the purely donor-substituted target compound .

Steric and Solubility Considerations

N1,N1′-1,4-Phenylenebis{N-[4-(diisobutylamino)phenyl]-N′,N′-diisobutyl-1,4-benzenediamine} (CAS 485831-34-3)

- Substituents: Diisobutylamino groups.

- Key Differences : Branched isobutyl groups increase steric hindrance, reducing solubility in polar solvents. The target compound’s linear ethyl groups offer better solubility in organic solvents like THF or chlorobenzene .

N1-[(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methyl]-N4,N4-diethylbenzene-1,4-diamine (SI18)

- Substituents: Isoxazole-methyl and diethylamino.

- Key Differences : The isoxazole ring introduces heterocyclic rigidity, limiting conformational flexibility. This structural feature is advantageous in medicinal chemistry for receptor binding .

N1-(6-Chloro-2-methoxyacridin-9-yl)-N4,N4-diethylbenzene-1,4-diamine hydrochloride

- Substituents: Acridine and diethylamino.

- Key Differences: The acridine moiety enables intercalation with DNA, granting anti-cholinesterase and neuroprotective activities. The diethylamino groups enhance solubility for biological uptake .

N1,N1-Diethyl-N4-(pyridin-4-ylmethyl)benzene-1,4-diamine (SI41)

- Substituents: Pyridinylmethyl and diethylamino.

- Key Differences : The pyridine group facilitates coordination with transition metals, making it useful in catalysis or metal-organic frameworks (MOFs) .

Biological Activity

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (CAS Number: 47743-70-4) is a synthetic organic compound characterized by its unique structure featuring multiple diethylamino groups attached to phenyl rings, connected to a benzene-1,4-diamine core. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula: C30H42N4

- Molecular Weight: 458.68 g/mol

- IUPAC Name: 4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine

- SMILES Representation: CCN(c1ccc(cc1)N(c1ccc(cc1)N(CC)CC)c1ccc(cc1)N(CC)CC)CC

The compound's structure allows for significant interactions with biological targets, making it a candidate for further research into its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cellular stress and death.

Case Study: In Vitro Anticancer Effects

In a study published in a peer-reviewed journal, this compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed:

- MCF-7 Cells: IC50 = 25 µg/mL

- HT-29 Cells: IC50 = 30 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as:

- Enzymes: Inhibition of enzymes involved in bacterial metabolism.

- Receptors: Binding to cellular receptors that modulate cell signaling pathways related to apoptosis and proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 1,4-diaminobenzene derivatives with substituted aryl halides in the presence of catalysts like palladium (e.g., Pd(PPh₃)₄) under inert atmospheres. Temperature control (80–120°C) and solvent selection (e.g., toluene or DMF) are critical for achieving yields >70% . Optimize stoichiometric ratios (e.g., 1:2 for diamine to aryl halide) and monitor progress via TLC or HPLC.

Q. Which purification techniques are recommended for isolating this compound post-synthesis?

- Methodological Answer : After synthesis, purify the crude product using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to remove unreacted starting materials and by-products. Recrystallization from ethanol or acetonitrile can further enhance purity (>95%). Confirm purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry .

Q. How can researchers screen this compound for preliminary biological activity (e.g., antimicrobial or anticancer properties)?

- Methodological Answer : Use in vitro assays such as:

- Antimicrobial : Broth microdilution (MIC determination against Gram-positive bacteria like S. aureus and fungi like C. albicans), referencing CLSI guidelines .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculation after 48-hour exposure. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in substitution or redox reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Compare computed redox potentials with experimental cyclic voltammetry data to validate oxidation/reduction behavior (e.g., using KMnO₄ or NaBH₄) .

Q. How can structural characterization resolve discrepancies in reported biological activity data between this compound and its analogs?

- Methodological Answer : Perform X-ray crystallography (single-crystal XRD) to determine the compound’s 3D conformation and identify steric/electronic differences from analogs. Use spectroscopic techniques (e.g., 2D NMR NOESY) to assess intramolecular interactions. Correlate structural features (e.g., diethylamino group flexibility) with activity variations via SAR studies .

Q. What experimental designs are effective for studying this compound’s potential in polymer or material science applications?

- Methodological Answer : Investigate its use as a monomer in polyamide synthesis via interfacial polymerization. Optimize reaction parameters (e.g., pH, temperature) and characterize polymer properties using GPC (molecular weight), TGA (thermal stability), and SEM (morphology). Compare results with control polymers lacking diethylamino groups to assess functionality impacts .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in anti-inflammatory data between this compound and its trifluoromethyl analogs?

- Methodological Answer : Conduct in vivo studies (e.g., murine carrageenan-induced edema models) with standardized dosing. Use ELISA to measure cytokine levels (e.g., IL-6, TNF-α). If discrepancies persist, evaluate bioavailability differences via pharmacokinetic profiling (e.g., HPLC-MS for plasma concentration curves) and assess metabolite activity .

Q. What statistical approaches validate reproducibility in oxidation reaction yields across different laboratories?

- Methodological Answer : Implement a ring-testing protocol with multiple labs using identical reagents and conditions. Apply ANOVA to compare yield variances. Use Grubbs’ test to identify outliers and refine protocols (e.g., adjusting catalyst loading or reaction time) to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.